What is the structure of N-(tetracosanoyl)-sphinganine?
What is the structure of N-(tetracosanoyl)-sphinganine?
An In-Depth Technical Guide to the Structure of N-(tetracosanoyl)-sphinganine
Introduction: Defining a Key Dihydroceramide
N-(tetracosanoyl)-sphinganine, also known as C24:0 dihydroceramide or Cer(d18:0/24:0), is a pivotal molecule in the realm of sphingolipid biochemistry.[1] It belongs to the dihydroceramide class, which are direct precursors to ceramides, a family of waxy lipid molecules essential for cellular structure and signaling.[2][3] This guide provides a comprehensive examination of the molecular architecture of N-(tetracosanoyl)-sphinganine, its physicochemical characteristics, biological significance, and the analytical methodologies employed for its characterization, tailored for researchers and professionals in drug development and life sciences.
Fundamentally, N-(tetracosanoyl)-sphinganine is an amide, formed from two constituent building blocks: a long-chain sphingoid base (sphinganine) and a very-long-chain saturated fatty acid (tetracosanoic acid).[1][4] The specific nature of these components, particularly the extensive length of the fatty acid chain, imparts unique biophysical properties that dictate its role within cellular membranes and metabolic pathways.
Part 1: A Deconstruction of the Molecular Architecture
The structure of N-(tetracosanoyl)-sphinganine is best understood by examining its three primary features: the sphinganine backbone, the tetracosanoyl acyl chain, and the amide linkage that covalently joins them.
The Sphinganine Backbone
Sphinganine (also called dihydrosphingosine) is the foundational sphingoid base for this molecule.[5] It is an 18-carbon amino alcohol, notable for its saturated hydrocarbon tail.[5] Its systematic IUPAC name is (2S,3R)-2-aminooctadecane-1,3-diol. This specific stereochemistry is critical for its biological recognition and enzymatic processing. Unlike the more commonly known sphingosine, sphinganine lacks the C4-C5 trans double bond, making it a fully saturated molecule. This saturation is the defining feature of all dihydroceramides.
The Tetracosanoyl Acyl Chain
The "tetracosanoyl" portion of the name refers to tetracosanoic acid, a very-long-chain saturated fatty acid (VLCFA) containing 24 carbon atoms (C24:0).[6] Also known by its common name, lignoceric acid, this fatty acid's long, straight, and non-polar hydrocarbon chain significantly contributes to the molecule's hydrophobicity.[7][8][9] The length of this acyl chain is not trivial; ceramides with different chain lengths have distinct biological functions, and C24:0, in particular, is crucial for the formation of stable, ordered lipid domains in membranes.[10][11]
The Amide Linkage
The defining bond in all ceramides is the amide linkage. In N-(tetracosanoyl)-sphinganine, this bond forms between the amino group at the C2 position of the sphinganine backbone and the carboxyl group of tetracosanoic acid. This reaction, an N-acylation, is catalyzed in vivo by a family of enzymes known as ceramide synthases (CerS).
The resulting molecule, with the IUPAC name N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide , is a large, amphiphilic but predominantly hydrophobic lipid.[1]
Part 2: Physicochemical Properties
The distinct structure of N-(tetracosanoyl)-sphinganine dictates its physical and chemical properties, which are crucial for its function in biological membranes and its handling in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₄₂H₈₅NO₃ | [1] |
| Average Molecular Weight | 652.1 g/mol | [1] |
| IUPAC Name | N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | [1] |
| Common Synonyms | Cer(d18:0/24:0), C24 Dihydroceramide, N-lignoceroyl-sphinganine | [1] |
| CAS Number | 6063-36-1 | [1] |
| Physical Description | Solid at room temperature | [1] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol and ether | [7] |
| Hydrophobicity (XLogP3) | 17.7 | [1] |
Part 3: Biological Significance and Metabolic Context
N-(tetracosanoyl)-sphinganine is not merely a structural lipid; it is a key intermediate in the de novo synthesis of sphingolipids, a pathway critical for eukaryotic life.[2]
Role in De Novo Ceramide Synthesis
The creation of ceramides begins with the condensation of serine and palmitoyl-CoA in the endoplasmic reticulum.[2][12] This leads to the formation of sphinganine. The pivotal step for our molecule of interest is the N-acylation of sphinganine by a ceramide synthase (CerS). Specifically, CerS2 is primarily responsible for acylating sphinganine with very-long-chain fatty acyl-CoAs, including tetracosanoyl-CoA (C24:0-CoA), to produce N-(tetracosanoyl)-sphinganine.[13]
This dihydroceramide is the immediate precursor to C24:0 ceramide. The final step is the introduction of a C4-C5 trans double bond into the sphinganine backbone by the enzyme dihydroceramide desaturase, converting the dihydroceramide to a ceramide.[3][14]
Cellular Functions
While ceramides are well-established signaling molecules involved in apoptosis, inflammation, and cell cycle regulation, the specific roles of dihydroceramides are an active area of research.[14][15] The balance between ceramide and dihydroceramide levels, and specifically the ratio of different acyl chain lengths, is critical for cellular homeostasis. The ratio of C24:0 to C16:0 ceramides, for instance, has been identified as a potential biomarker for cardiovascular health, with higher levels of C24:0 being associated with better outcomes.[16] This underscores the importance of understanding the synthesis and fate of specific species like N-(tetracosanoyl)-sphinganine.
Part 4: Analytical Methodologies for Characterization
The precise identification and quantification of N-(tetracosanoyl)-sphinganine within complex biological matrices require sophisticated analytical techniques. The causality behind choosing a specific method lies in the need for high sensitivity, specificity, and the ability to differentiate between structurally similar lipid species.
Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preeminent technique for ceramide analysis.[17] Its power lies in the combination of physical separation with highly specific mass-based detection.
-
Rationale for Use: This method provides the specificity needed to distinguish N-(tetracosanoyl)-sphinganine from other ceramides that differ only in acyl chain length or saturation. Its high sensitivity allows for quantification even at low physiological concentrations found in plasma or tissue samples.[18][19]
Experimental Protocol: Quantification of N-(tetracosanoyl)-sphinganine via LC-MS/MS
-
Sample Preparation & Lipid Extraction:
-
Collect biological samples (e.g., plasma, tissue homogenate).
-
Add an internal standard (e.g., a non-physiological odd-chain C17:0 or C25:0 dihydroceramide) to correct for extraction inefficiency and instrument variability.[19]
-
Perform a liquid-liquid extraction using a robust method like the Bligh-Dyer technique to isolate the total lipid fraction.[19]
-
Evaporate the organic solvent under a stream of nitrogen and reconstitute the lipid extract in a suitable injection solvent (e.g., methanol/chloroform mixture).
-
-
Chromatographic Separation:
-
Inject the extracted sample into a High-Performance Liquid Chromatography (HPLC) system.
-
Utilize a reverse-phase column (e.g., C8 or C18) to separate the lipid species based on their hydrophobicity. The long C24 acyl chain of N-(tetracosanoyl)-sphinganine will result in a relatively long retention time compared to shorter-chain dihydroceramides.[19]
-
Employ a gradient elution program, typically with mobile phases containing solvents like methanol, acetonitrile, and water with additives like formic acid and ammonium formate to improve ionization.
-
-
Mass Spectrometric Detection:
-
The eluent from the HPLC is directed into an electrospray ionization (ESI) source coupled to a tandem mass spectrometer. ESI is a soft ionization technique that keeps the lipid molecule intact, typically forming a protonated molecule [M+H]⁺.
-
Set the mass spectrometer to operate in Multiple Reaction Monitoring (MRM) mode. This involves selecting the specific precursor ion mass for N-(tetracosanoyl)-sphinganine (m/z 652.7) and monitoring for a specific, characteristic fragment ion (e.g., m/z 264.3, corresponding to the sphinganine backbone after loss of water). This highly specific mass transition minimizes interference from other co-eluting compounds.
-
-
Data Analysis and Quantification:
-
Integrate the peak area for the specific MRM transition corresponding to the analyte.
-
Quantify the concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve generated using known concentrations of a pure N-(tetracosanoyl)-sphinganine standard.
-
Complementary Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While not used for routine quantification, NMR is unparalleled for unambiguous structural elucidation, confirming atom connectivity and stereochemistry without the need for derivatization.[17]
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Orbitrap or TOF analyzers provide highly accurate mass measurements, which can confirm the elemental composition (C₄₂H₈₅NO₃) and aid in the identification of unknown lipids in discovery-based lipidomics.[18]
Conclusion
N-(tetracosanoyl)-sphinganine represents more than a simple lipid; its structure is a carefully orchestrated assembly of a saturated sphingoid base and a very-long-chain fatty acid. This specific architecture, particularly the C24:0 acyl chain, defines its biophysical behavior within membranes and its precise role as a metabolic precursor in the synthesis of very-long-chain ceramides. Understanding this structure is fundamental for researchers investigating the complex interplay of sphingolipids in health and diseases ranging from metabolic disorders to neurodegeneration. The analytical protocols outlined herein provide the necessary tools for scientists to accurately probe the presence and function of this critical molecule.
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